

Applications of Trioxo(triphenylsilyloxy)rhenium(VII) in Organic Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Trioxo(triphenylsilyloxy)rhenium(VI
I)*

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Introduction

Trioxo(triphenylsilyloxy)rhenium(VII), with the chemical formula $C_{18}H_{15}O_4ReSi$, is an organometallic compound featuring a rhenium atom in the +7 oxidation state. This pale yellow, solid material serves as a versatile and efficient catalyst in a range of organic transformations. Its catalytic activity is attributed to the high oxidation state and Lewis acidity of the rhenium center, modulated by the bulky triphenylsilyloxy ligand. This document provides detailed application notes and experimental protocols for the use of **trioxo(triphenylsilyloxy)rhenium(VII)** in key organic reactions, with a focus on quantitative data and mechanistic understanding.

Isomerization of Allylic Alcohols

One of the most well-documented applications of **trioxo(triphenylsilyloxy)rhenium(VII)** is the 1,3-isomerization of allylic alcohols. This transformation is highly efficient, often reaching equilibrium rapidly under mild conditions.^{[1][2]} The catalyst is effective for a wide variety of secondary and tertiary allylic alcohols bearing aryl, alkyl, and cyano substituents.^[2]

Quantitative Data

The following table summarizes the performance of **trioxo(triphenylsilyloxy)rhenium(VII)** in the isomerization of various allylic alcohols.

Entry	Catalyst		Solv	Time	Temp eratur e (°C)	Produ ct(s)	Yield (%)	Ratio (E/Z)	Refer ence
	Subst rate	Loadi ng (mol %)							
1	1- Phenyl prop- 2-en- 1-ol	1	CDCl ₃	5 min	0	3- Phenyl prop- 2-en- 1-ol	>98	95:5	[1]
2	1- Octen- 3-ol	1	CDCl ₃	5 min	0	Oct-2- en-1-ol	>98	95:5	[1]
3	2- Methyl -1- phenyl prop- 2-en- 1-ol	1	CDCl ₃	5 min	0	2- Methyl -3- phenyl prop- 2-en- 1-ol	>98	-	[1]
4	(E)-4- Phenyl but-3- en-2-ol	1	CDCl ₃	5 min	0	(E)-4- Phenyl but-2- en-1-ol	>98	>98:<2	[1]
5	Tertiar y Allylic Alcohol I + BSA	1	CDCl ₃	1 h	0	Silylat ed Primar y Allylic Alcohol I	>98	-	[1]

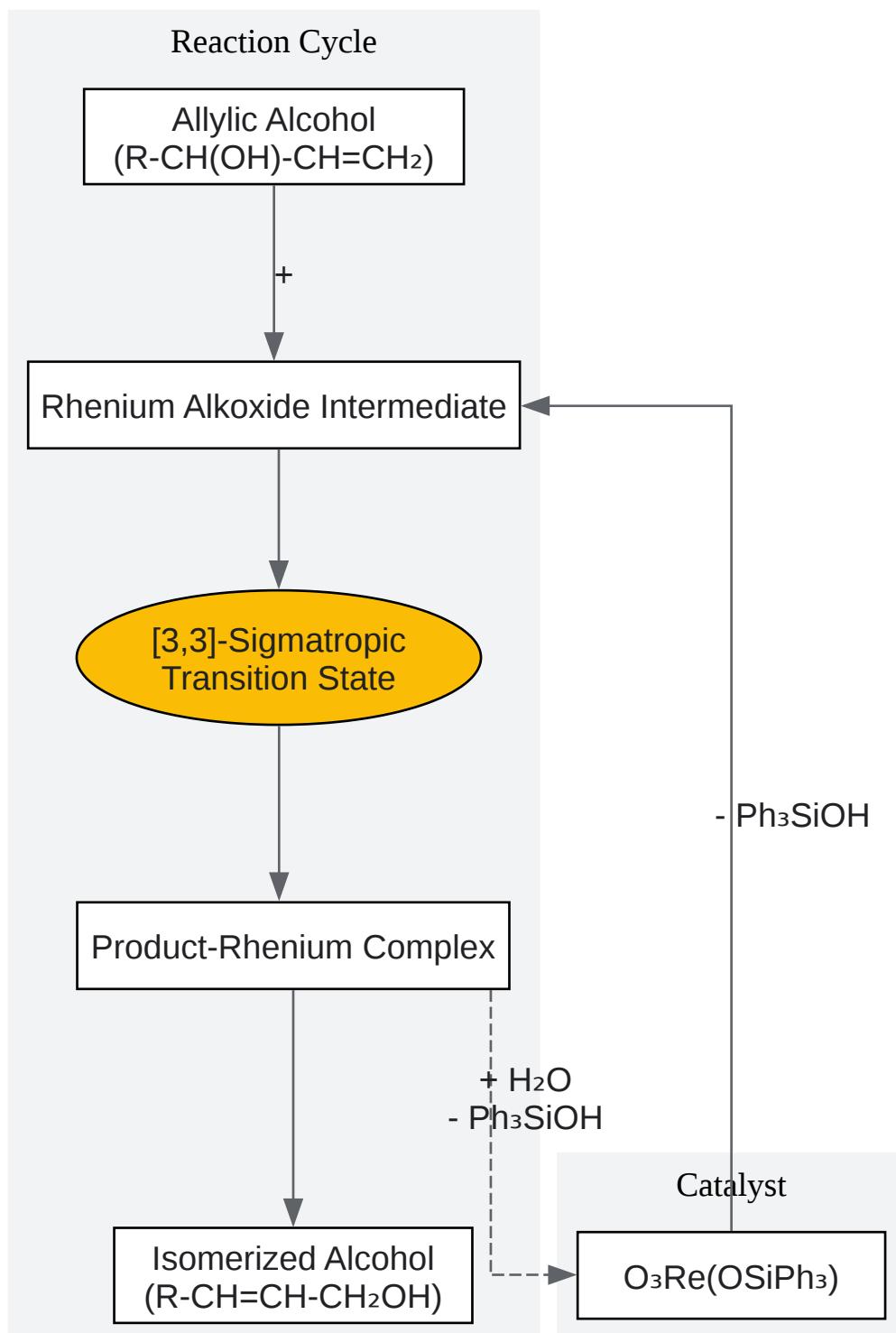
BSA = N,O-bis(trimethylsilyl)acetamide

Experimental Protocol: General Procedure for the Isomerization of Allylic Alcohols[2]

- To a solution of the allylic alcohol (1.0 equiv) in the specified solvent (e.g., CDCl_3), add **trioxo(triphenylsilyloxy)rhenium(VII)** (0.01 equiv).
- Stir the reaction mixture at the specified temperature (e.g., 0 °C) and monitor the progress by an appropriate method (e.g., ^1H NMR or GC-MS).
- For reactions involving tertiary allylic alcohols where the equilibrium favors the starting material, N,O-bis(trimethylsilyl)acetamide (BSA) can be added as an additive to trap the product as its silyl ether, driving the reaction to completion.
- Upon completion, the reaction mixture can be purified by column chromatography on silica gel to afford the isomerized product.

Reaction Mechanism

The proposed mechanism for the rhenium-catalyzed isomerization of allylic alcohols involves a sigmatropic rearrangement. The reaction is believed to proceed through a six-membered cyclic transition state, which accounts for the high stereoselectivity observed. For enantioenriched allylic alcohols, the isomerization can proceed with minimal loss of enantiopurity at low temperatures (e.g., -78 °C).[1]



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Proposed mechanism for allylic alcohol isomerization.

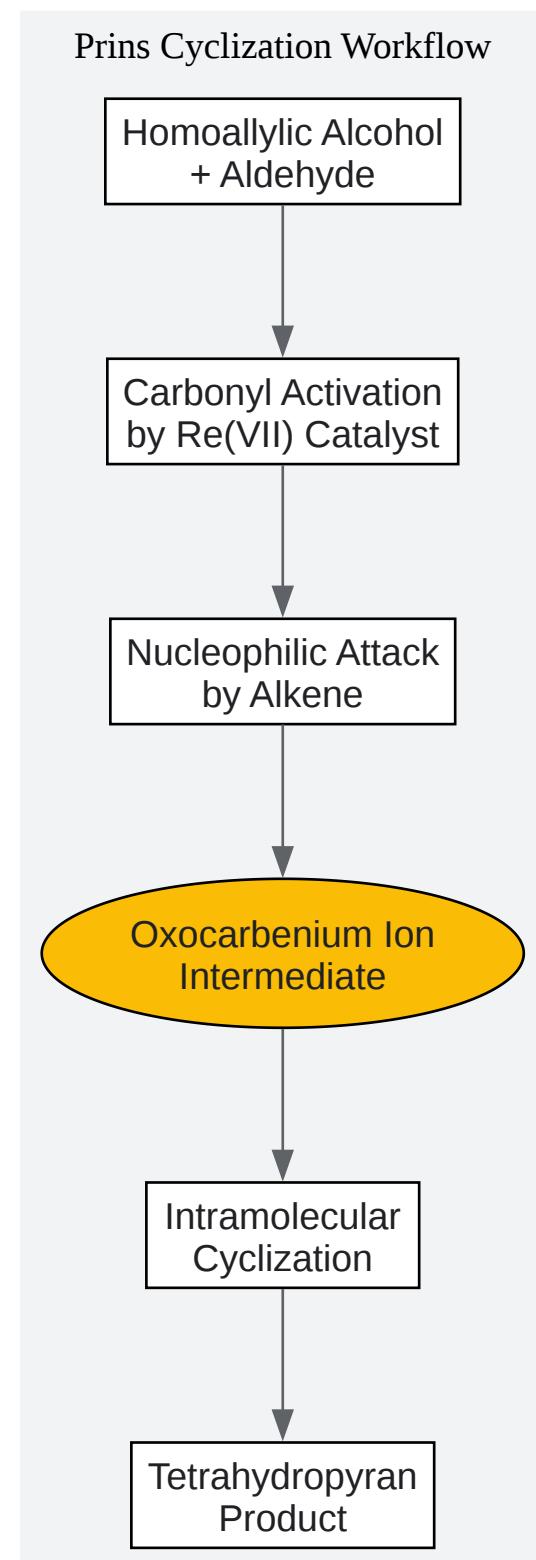
Prins Cyclization and Dimerization Reactions

Trioxo(triphenylsilyloxy)rhenium(VII) is listed as a catalyst for Prins dimerization and cyclization reactions.^[3] These reactions are fundamental carbon-carbon bond-forming processes, typically involving the reaction of an alkene (or alkyne) with a carbonyl compound. However, detailed experimental protocols and quantitative data for these reactions specifically using **trioxo(triphenylsilyloxy)rhenium(VII)** are not readily available in peer-reviewed literature. For reference, a general protocol using a similar rhenium catalyst is provided below.

Representative Protocol: Prins Cyclization (using a generic Re(VII) catalyst)

Note: This is a representative protocol and may require optimization for **trioxo(triphenylsilyloxy)rhenium(VII)**.

- In a flame-dried flask under an inert atmosphere, dissolve the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a dry, non-coordinating solvent (e.g., dichloromethane).
- Add the rhenium catalyst (e.g., 1-5 mol%) to the solution.
- Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
- Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the tetrahydropyran product.



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Generalized workflow for Prins cyclization.

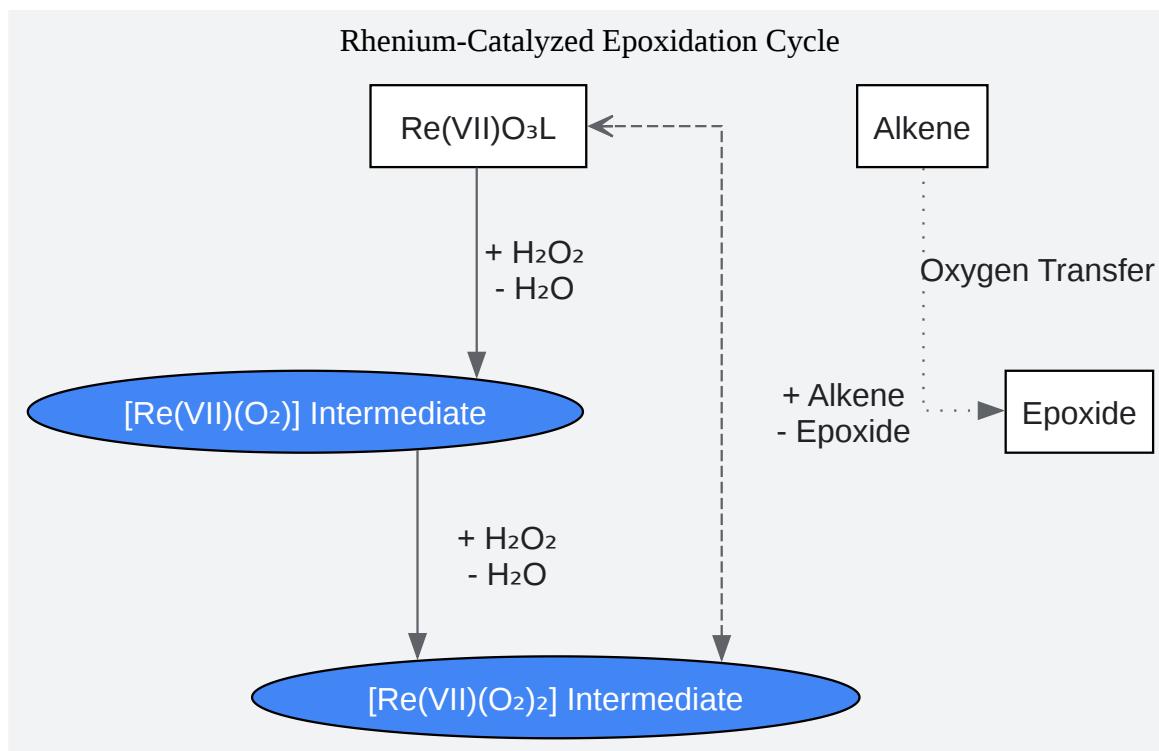
Oxidation and Epoxidation Reactions

Trioxo(triphenylsilyloxy)rhenium(VII) is also reported to catalyze oxidation and epoxidation reactions.^[1] While specific, peer-reviewed protocols for this catalyst are scarce, data from commercial sources suggest its efficacy. For context, the well-studied methyltrioxorhenium(VII) (MTO) is a highly effective catalyst for these transformations, and its protocols can serve as a starting point for optimization with the triphenylsilyloxy analogue.

Representative Protocol: Epoxidation of an Alkene (using MTO)

Note: This protocol for MTO may serve as a basis for developing a procedure with **trioxo(triphenylsilyloxy)rhenium(VII)**.

- Dissolve the alkene (1.0 equiv) in a suitable solvent (e.g., dichloromethane or tert-butanol).
- Add the rhenium catalyst (e.g., MTO, 0.1-1 mol%).
- Cool the mixture in an ice bath and add an oxidant (e.g., hydrogen peroxide, 1.1-1.5 equiv) dropwise. For less reactive systems, an additive like pyridine may be beneficial.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
- Quench the reaction by adding a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$.
- Separate the layers, and extract the aqueous phase with the reaction solvent.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to obtain the epoxide.



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Simplified catalytic cycle for epoxidation.

Cycloisomerization Reactions

The use of **trioxo(triphenylsilyloxy)rhenium(VII)** as a catalyst for cycloisomerization reactions is noted by chemical suppliers.^[3] This class of reactions involves the intramolecular rearrangement of a linear substrate to form a cyclic product. As with the Prins reaction, specific literature protocols for this catalyst are not widely available. The development of such a protocol would likely involve exploring the reaction of various enynes or dienes under the influence of the Lewis acidic rhenium center.

Conclusion

Trioxo(triphenylsilyloxy)rhenium(VII) is a potent catalyst, particularly for the 1,3-isomerization of allylic alcohols, an application supported by detailed studies in the primary

literature. While its utility in Prins reactions, cycloisomerizations, oxidations, and epoxidations is commercially reported, there is a need for more accessible, peer-reviewed data and protocols to fully exploit its catalytic potential in these areas. The representative protocols provided for similar rhenium catalysts offer a valuable starting point for researchers and drug development professionals to explore the full scope of this promising catalyst. Further research into the catalytic activities of **trioxo(triphenylsilyloxy)rhenium(VII)** is warranted to fully characterize its capabilities and expand its applications in modern organic synthesis.

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